molecular formula C20H12BrClN2O2 B3019229 (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide CAS No. 301311-99-9

(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide

Cat. No.: B3019229
CAS No.: 301311-99-9
M. Wt: 427.68
InChI Key: NOQXYCQKTFGPMX-ACCUITESSA-N
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Description

(2E)-N-(2-Bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a synthetic acrylamide derivative characterized by its (2E)-stereochemistry, a 2-bromophenyl group attached to the amide nitrogen, a 2-chlorophenyl-substituted furan ring, and a cyano group at the α-position of the propenamide chain.

Properties

IUPAC Name

(E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN2O2/c21-16-6-2-4-8-18(16)24-20(25)13(12-23)11-14-9-10-19(26-14)15-5-1-3-7-17(15)22/h1-11H,(H,24,25)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXYCQKTFGPMX-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the cyanopropenamide group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Compound A : (2E)-3-[5-(2-Bromo-4-Nitrophenyl)Furan-2-yl]-2-Cyano-N-(3-Methylphenyl)Prop-2-Enamide

  • Key Differences :
    • Furan substituent : 2-Bromo-4-nitrophenyl (vs. 2-chlorophenyl in the target).
    • Amide substituent : 3-Methylphenyl (vs. 2-bromophenyl).
  • Bromo and nitro substituents enhance molecular weight (MW: ~481.7 g/mol) and polar surface area, likely reducing membrane permeability compared to the target compound.

Compound B : (2E)-2-Cyano-3-[5-(2,5-Dichlorophenyl)Furan-2-yl]Acrylamide

  • Key Differences :
    • Furan substituent : 2,5-Dichlorophenyl (vs. 2-chlorophenyl).
    • Amide substituent : Unsubstituted (NH₂ vs. N-(2-bromophenyl)).
  • Implications: Dichloro substitution increases lipophilicity (ClogP ~3.8) compared to the target’s single chloro.

Variations in the Amide Nitrogen Substituent

Compound C : (2E)-2-Cyano-N-(3-Ethoxyphenyl)-3-[5-(2-Methyl-4-Nitrophenyl)Furan-2-yl]Prop-2-Enamide

  • Key Differences :
    • Amide substituent : 3-Ethoxyphenyl (vs. 2-bromophenyl).
    • Furan substituent : 2-Methyl-4-nitrophenyl (vs. 2-chlorophenyl).
  • Implications: Ethoxy’s electron-donating nature may alter electronic distribution, affecting binding to hydrophobic pockets.

Compound D : (E)-3-[5-(2-Chlorophenyl)Furan-2-yl]-N-(2,4-Dimethylphenyl)Prop-2-Enamide

  • Key Differences :
    • Amide substituent : 2,4-Dimethylphenyl (vs. 2-bromophenyl).
    • Furan substituent : Same as target (2-chlorophenyl).
  • Implications :
    • Methyl groups increase steric hindrance, possibly reducing binding affinity in targets requiring planar aromatic interactions.
    • Lower MW (~358.8 g/mol) compared to the target (~434.7 g/mol) may improve solubility but reduce halogen-mediated hydrophobic interactions.

Core Structure Modifications

Compound E : (E)-3-(2-Bromo-5-Chlorophenyl)-2-Cyano-N-Methylprop-2-Enamide

  • Key Differences :
    • Core structure : Lacks the furan ring; phenyl directly attached to acrylamide.
    • Amide substituent : N-Methyl (vs. N-(2-bromophenyl)).
  • N-Methylation decreases MW (~299.6 g/mol) and may enhance metabolic stability but eliminate aromatic binding motifs.

Biological Activity

Overview

The compound (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a complex organic molecule with notable biological activity. It features a furan ring, brominated and chlorinated phenyl groups, and a cyanopropenamide moiety, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

  • IUPAC Name : (E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
  • Molecular Formula : C20H12BrClN2O2
  • Molecular Weight : 427.67 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It may interact with receptors associated with cellular signaling, impacting processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's effects on human breast adenocarcinoma cell lines (MCF7). Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent .
    • Molecular docking studies demonstrated favorable binding interactions with key proteins involved in cancer cell signaling pathways, enhancing its therapeutic prospects .
  • Antimicrobial Properties :
    • In vitro assays revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial lipid biosynthesis .
    • Comparative studies showed that derivatives of this compound had enhanced antimicrobial efficacy compared to structurally similar compounds lacking the furan ring .

Comparative Analysis

The unique structural features of this compound allow it to stand out among similar compounds:

Compound NameStructural FeaturesBiological Activity
1. (E)-N-(4-bromophenyl)-3-(5-furan-2-yl)-prop-2-enamide Lacks chlorinated phenyl groupLower anticancer activity
2. (E)-N-(3-chlorophenyl)-3-(5-furan-2-yl)-prop-2-enamide Different halogen substitutionModerate antimicrobial activity
3. (E)-N-(4-methylphenyl)-3-(5-furan-2-yl)-prop-2-enamide Methyl substitution instead of bromineReduced biological activity

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Furan Ring : Initial steps focus on synthesizing the furan derivative.
  • Bromination and Chlorination : Subsequent reactions introduce the bromine and chlorine substituents onto the aromatic rings.
  • Formation of the Cyanopropenamide Group : The final step involves condensation reactions leading to the formation of the complete structure.

These synthetic routes can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide?

  • Answer: The synthesis typically involves a multi-step approach:

Furan precursor preparation: Synthesize 5-(2-chlorophenyl)furan-2-carbaldehyde via Suzuki-Miyaura coupling between 2-chlorophenylboronic acid and 5-bromofuran-2-carbaldehyde.

Enamide formation: React the furan carboxaldehyde with N-(2-bromophenyl)-2-cyanoacetamide under basic conditions (e.g., piperidine in ethanol) to form the (2E)-configured propenamide via Knoevenagel condensation.
Similar strategies are documented for structurally related enamide derivatives, where esterification and coupling with cyanoacetamide analogs are critical .

Q. How is the purity and structural identity of this compound validated?

  • Answer:

  • Purity: HPLC with UV/Vis detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution. Purity >95% is typically required for research-grade material.
  • Structural confirmation:
  • NMR: 1H NMR (DMSO-d6) to confirm the (2E) configuration via coupling constants (J = 12–14 Hz for trans-vinylic protons). 13C NMR and 2D techniques (COSY, HSQC) resolve furan and aryl substituents.
  • HRMS: Exact mass analysis (e.g., m/z calculated for C20H11BrClN2O2: 440.9601) to verify molecular composition.
    These methods align with protocols for analogous halogenated enamides .

Q. What solvents and conditions are optimal for handling this compound?

  • Answer: The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Storage at –20°C under inert atmosphere (N2/Ar) prevents degradation. For biological assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). Solubility profiles for related bromophenyl-furan derivatives suggest similar handling .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereoelectronic effects of the bromo- and chloro-substituents?

  • Answer:

  • Crystallization: Use slow evaporation in a 1:1 ethyl acetate/hexane mixture to grow single crystals.
  • Data collection: Perform at 100 K with synchrotron radiation (λ = 0.8–1.0 Å) for high-resolution data.
  • Refinement: SHELXL for anisotropic displacement parameters and disorder modeling. The (2E) configuration is confirmed via C=C bond length (~1.33 Å) and torsion angles.
    Studies on similar enamide structures demonstrate halogen substituents influence packing via C–H···X (X = Cl, Br) interactions .

Q. How do electronic effects of the 2-bromophenyl and 2-chlorophenyl groups impact reactivity in cross-coupling reactions?

  • Answer:

  • Hammett analysis: The electron-withdrawing nature (σpara: Br = 0.23, Cl = 0.47) enhances electrophilicity at the furan ring, facilitating nucleophilic aromatic substitution.
  • Experimental design: Compare reaction rates with Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). Bromine’s lower electronegativity vs. chlorine may favor oxidative addition in Pd(0) complexes.
    Substituent position (ortho vs. para) significantly alters reactivity in furan-based systems .

Q. How can contradictory NMR data for similar compounds be reconciled?

  • Answer:

  • Solvent/temperature effects: Replicate conditions (e.g., DMSO-d6 at 298 K vs. CDCl3 at 303 K) to assess signal shifts.
  • Advanced NMR: Use NOESY to confirm spatial proximity of aromatic protons or DEPT-135 to distinguish CH2/CH3 groups.
  • Computational validation: Compare experimental 1H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*). Discrepancies in furan derivatives were resolved by correlating calculated and observed δ values .

Q. What strategies optimize stability studies under physiological conditions?

  • Answer:

  • pH stability: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS over 24–72 hours.
  • Metabolite identification: Use human liver microsomes (HLMs) with NADPH cofactor to assess CYP450-mediated oxidation.
    For chlorophenyl-furan analogs, hydrolytic cleavage of the enamide bond is a primary degradation pathway .

Methodological Considerations

Designing SAR Studies for Halogenated Enamides

  • Key variables: Vary halogen positions (e.g., 2-Cl vs. 3-Cl phenyl) and introduce electron-donating groups (e.g., –OCH3) on the furan ring.
  • Assays:

  • In vitro: Measure IC50 in cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity.
  • Computational: Molecular docking (AutoDock Vina) to evaluate binding affinity with target proteins (e.g., kinase inhibitors).
    SAR studies on related compounds highlight the 2-chlorophenyl group’s role in enhancing hydrophobic interactions .

Addressing Discrepancies in Mass Spectrometry Data

  • Root cause analysis: Check for adduct formation (e.g., [M+Na]+ vs. [M+H]+) or in-source fragmentation.
  • Resolution: Use tandem MS/MS (CID or HCD) to fragment parent ions and confirm structural assignments.
  • Example: For m/z 440.9601, expect fragments at m/z 322 (furan cleavage) and 198 (bromophenyl-cyano group). Discrepancies in exact mass (<2 ppm error) may indicate isotopic interference .

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